6-Methoxy-4-(morpholin-4-yl)quinoline 6-Methoxy-4-(morpholin-4-yl)quinoline
Brand Name: Vulcanchem
CAS No.: 2097868-29-4
VCID: VC5589733
InChI: InChI=1S/C14H16N2O2/c1-17-11-2-3-13-12(10-11)14(4-5-15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3
SMILES: COC1=CC2=C(C=CN=C2C=C1)N3CCOCC3
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294

6-Methoxy-4-(morpholin-4-yl)quinoline

CAS No.: 2097868-29-4

Cat. No.: VC5589733

Molecular Formula: C14H16N2O2

Molecular Weight: 244.294

* For research use only. Not for human or veterinary use.

6-Methoxy-4-(morpholin-4-yl)quinoline - 2097868-29-4

Specification

CAS No. 2097868-29-4
Molecular Formula C14H16N2O2
Molecular Weight 244.294
IUPAC Name 4-(6-methoxyquinolin-4-yl)morpholine
Standard InChI InChI=1S/C14H16N2O2/c1-17-11-2-3-13-12(10-11)14(4-5-15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3
Standard InChI Key ALIDQTXHBOCVKO-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=CN=C2C=C1)N3CCOCC3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-Methoxy-4-(morpholin-4-yl)quinoline (C₁₄H₁₆N₂O₂) features a bicyclic quinoline system substituted with a methoxy group (-OCH₃) at position 6 and a morpholine ring (C₄H₈NO) at position 4. The morpholine group, a six-membered saturated ring containing one oxygen and one nitrogen atom, introduces polarity and hydrogen-bonding capacity, while the methoxy group enhances electron density within the aromatic system .

Computed Physicochemical Parameters

Key properties derived from computational analyses include:

PropertyValueMethod/Source
Molecular Weight244.29 g/molPubChem
XLogP3-AA (LogP)1.9PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bond Count2PubChem
Topological Polar Surface38.3 ŲPubChem

The moderate LogP value suggests balanced lipophilicity, favoring membrane permeability, while the polar surface area indicates potential solubility in aqueous environments . The absence of hydrogen bond donors aligns with its predicted passive diffusion across biological membranes.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-Methoxy-4-(morpholin-4-yl)quinoline involves a multi-step sequence, as detailed in recent literature :

  • Quinoline Core Formation:

    • Starting Material: 4-Methoxyaniline reacts with diethyl malonate under solvent-free conditions at elevated temperatures (260°C), forming N,N’-bis-substituted malonamide via condensation .

    • Cyclization: Treatment with methane sulfonic acid at 170°C induces cyclization, yielding 6-methoxy-2,4-dihydroxyquinoline .

  • Chlorination:

    • Refluxing 6-methoxy-2,4-dihydroxyquinoline in phosphorus oxychloride (POCl₃) produces 2,4-dichloro-6-methoxyquinoline .

  • Morpholine Substitution:

    • Reacting 2,4-dichloro-6-methoxyquinoline with morpholine in toluene at 50–55°C selectively substitutes the 4-chloro position, yielding the target compound .

Reaction Conditions and Yields

Critical parameters for optimizing synthesis include:

StepReagents/ConditionsYield
Malonamide FormationDiethyl malonate, 260°C40%
CyclizationMethane sulfonic acid, 170°C40%
ChlorinationPOCl₃, reflux70%
Morpholine SubstitutionMorpholine, toluene, 50–55°C65%

The use of POCl₃ ensures efficient chlorination, while mild temperatures during morpholine substitution minimize side reactions .

Challenges and Future Directions

Synthetic Optimization

Current yields (~40–70%) necessitate improved catalysts or alternative routes. Microwave-assisted synthesis or flow chemistry could enhance efficiency.

Biological Profiling

In vitro screening against disease-relevant targets (e.g., kinases, GPCRs) is essential to validate hypothesized activities. Structure-activity relationship (SAR) studies could refine substituent effects.

Computational Modeling

Density functional theory (DFT) calculations may predict reactivity sites, while molecular docking simulations could identify potential protein targets.

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